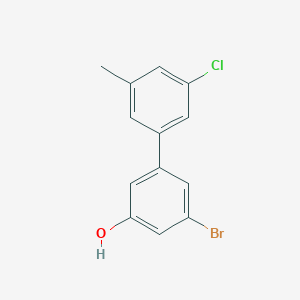
3-Bromo-5-(2-carboxythiophene-4-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(2-carboxythiophene-4-yl)phenol, 95% (3-BBrCTP95%) is an organic compound that has been studied extensively in the scientific community. It has been found to have a wide range of applications in various research areas, including organic synthesis, drug synthesis, and catalysis. 3-BBrCTP95% is a highly effective reagent for the synthesis of a variety of compounds, and has been used in numerous laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-BBrCTP95% has a wide range of applications in scientific research. It has been used in organic synthesis as a reagent in the synthesis of various compounds, including drugs and catalysts. It has also been used in the synthesis of polymers and nanomaterials. In addition, 3-BBrCTP95% has been used in the synthesis of a variety of heterocycles, such as thiophene, pyrrole, and furan. Furthermore, it has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds.
Wirkmechanismus
The mechanism of action of 3-BBrCTP95% is not fully understood. However, it is believed that the compound acts as an electron-rich catalyst, allowing for the formation of a variety of organic compounds. In addition, it is believed that the compound can act as a Lewis acid, increasing the rate of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BBrCTP95% are not fully understood. However, studies have shown that the compound can increase the rate of drug metabolism, as well as the rate of drug absorption in the body. In addition, it has been found to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-BBrCTP95% in laboratory experiments is that it is a highly effective reagent for the synthesis of a variety of compounds. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, the compound is not soluble in water, so it must be used in an organic solvent. In addition, the compound is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-BBrCTP95%. For example, further research could be conducted to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. In addition, research could be conducted to explore the potential applications of 3-BBrCTP95% in drug synthesis and catalysis. Finally, research could be conducted to explore the potential of using 3-BBrCTP95% as a reagent for the synthesis of polymers and nanomaterials.
Synthesemethoden
3-BBrCTP95% is synthesized through a series of steps. First, a solution of 5-bromo-2-carboxythiophene-4-ylphenol (5-BrCTP) is prepared by reacting thiophene-2-carboxylic acid with bromine in aqueous sodium hydroxide. The reaction is then carried out using a palladium-catalyzed cross-coupling reaction between 5-BrCTP and bromobenzene. The product is then purified by recrystallization, and the purity is determined by thin-layer chromatography. The purity of the product is typically 95%.
Eigenschaften
IUPAC Name |
4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSMAGOVJWNWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686422 |
Source


|
| Record name | 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
CAS RN |
1261970-49-3 |
Source


|
| Record name | 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)
